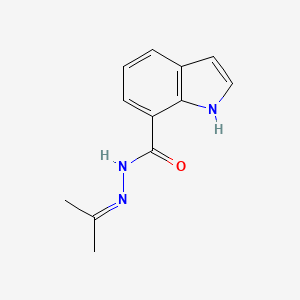
N'-(propan-2-ylidene)-1H-indole-7-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(propan-2-ylidene)-1H-indole-7-carbohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound also contains a hydrazide functional group, which is derived from hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(propan-2-ylidene)-1H-indole-7-carbohydrazide typically involves the condensation reaction between an indole-7-carbohydrazide and acetone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
Indole-7-carbohydrazide+Acetone→N’-(propan-2-ylidene)-1H-indole-7-carbohydrazide+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(propan-2-ylidene)-1H-indole-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage back to the original hydrazide.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-7-carboxylic acid derivatives, while reduction may regenerate the original hydrazide.
Scientific Research Applications
N’-(propan-2-ylidene)-1H-indole-7-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(propan-2-ylidene)-1H-indole-7-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N’-(propan-2-ylidene)-isonicotinohydrazide: This compound is structurally similar but contains an isonicotinoyl group instead of an indole ring.
N’-(propan-2-ylidene)-N-methylmethanaminium: This compound has a similar hydrazone linkage but with different substituents.
Uniqueness
N’-(propan-2-ylidene)-1H-indole-7-carbohydrazide is unique due to the presence of the indole ring, which imparts specific chemical and biological properties. The indole ring is known for its stability and ability to participate in various chemical reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(propan-2-ylideneamino)-1H-indole-7-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-8(2)14-15-12(16)10-5-3-4-9-6-7-13-11(9)10/h3-7,13H,1-2H3,(H,15,16) |
InChI Key |
FKNHCLWWABBGLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC2=C1NC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furylmethyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine](/img/structure/B15029313.png)
![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15029314.png)
![3,3'-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole)](/img/structure/B15029319.png)
![7-benzyl-3-(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15029331.png)
![(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B15029340.png)
![N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B15029353.png)
![(3E)-5-(4-bromophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one](/img/structure/B15029360.png)
![2-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15029364.png)
![prop-2-en-1-yl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15029376.png)
![N-{3-(4-methoxyphenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}hexanamide](/img/structure/B15029384.png)
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15029386.png)
![3-[(2-Aminoethyl)sulfanyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15029387.png)
![(2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15029399.png)
![3-[1-(4-ethoxycarbonylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic Acid](/img/structure/B15029406.png)
